molecular formula C17H11ClN2OS2 B6491080 2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide CAS No. 921521-28-0

2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide

Cat. No.: B6491080
CAS No.: 921521-28-0
M. Wt: 358.9 g/mol
InChI Key: MMQJFQLIGAWVLH-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure combining a chlorothiophene ring and a naphthothiazole moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide typically involves multiple steps:

  • Formation of the Chlorothiophene Intermediate: : The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as sulfuryl chloride under controlled conditions.

  • Synthesis of Naphthothiazole: : The naphthothiazole moiety is synthesized through a cyclization reaction involving 2-aminonaphthalene and carbon disulfide in the presence of a base like potassium hydroxide, followed by oxidation.

  • Coupling Reaction: : The final step involves coupling the 5-chlorothiophene intermediate with the naphthothiazole derivative. This is typically done using acetic anhydride as a coupling agent under reflux conditions to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage, leading to the formation of amines or alcohols.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, especially the chlorothiophene moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound has shown potential in biological applications, particularly as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against various bacterial and viral strains, making it a candidate for further drug development .

Medicine

In medicinal chemistry, the compound is being investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a promising candidate for therapeutic applications .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
  • 2-(5-fluorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
  • 2-(5-methylthiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide

Uniqueness

Compared to its analogs, 2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS2/c18-14-8-6-11(22-14)9-15(21)20-17-19-13-7-5-10-3-1-2-4-12(10)16(13)23-17/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQJFQLIGAWVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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